
(2,3,4,5,6-Pentachlorophenyl)methanol
Overview
Description
(2,3,4,5,6-Pentachlorophenyl)methanol is a chlorinated aromatic compound characterized by a pentachlorinated benzene ring substituted with a hydroxymethyl (-CH₂OH) group. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group, which influences its solubility and reactivity. These compounds are frequently utilized in industrial and agricultural contexts, though their environmental persistence and toxicity necessitate careful handling .
Preparation Methods
Direct Chlorination of Phenylmethanol
Mechanism and Reaction Conditions
Direct chlorination of phenylmethanol involves sequential electrophilic substitution reactions. Chlorine atoms are introduced via Lewis acid-catalyzed reactions (e.g., FeCl₃ or AlCl₃), typically under reflux conditions. However, achieving complete pentachlorination is challenging due to deactivation of the aromatic ring after each substitution.
Key Parameters :
-
Catalyst : FeCl₃ (10–20 mol%)
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Chlorinating Agent : Cl₂ gas or SO₂Cl₂
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Temperature : 80–120°C
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Solvent : Dichloromethane or chlorobenzene
Yield and Limitations
Early chlorination steps proceed efficiently (70–85% yield per step), but the fifth substitution faces severe steric hindrance, reducing the overall yield to <15% . Byproducts include partially chlorinated isomers and oxidation products like benzaldehyde derivatives.
Reduction of Pentachlorobenzaldehyde
Catalytic Hydrogenation
Pentachlorobenzaldehyde is reduced to the corresponding alcohol using NaBH₄ or LiAlH₄. NaBH₄ is preferred due to milder conditions and compatibility with chlorinated substrates.
Typical Procedure :
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Substrate : Pentachlorobenzaldehyde (1.0 eq)
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Reducing Agent : NaBH₄ (2.0 eq)
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Solvent : Ethanol or THF
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Temperature : 0–25°C
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Yield : 60–75%
Hydrolysis of Pentachlorobenzyl Halides
Alkaline Hydrolysis
Benzyl halides (e.g., pentachlorobenzyl chloride) undergo nucleophilic substitution with hydroxide ions.
Optimized Conditions :
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Substrate : Pentachlorobenzyl chloride
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Base : NaOH (2.0 eq)
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Solvent : Water/EtOH (1:1)
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Temperature : 60–80°C
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Yield : 50–65%
Acidic Hydrolysis
Using dilute H₂SO₄ (10%) at reflux promotes hydrolysis but risks elimination reactions, forming pentachlorostyrene as a byproduct (15–20% yield loss) .
Grignard Reaction with Pentachlorobenzaldehyde
Reaction Protocol
A Grignard reagent (e.g., CH₃MgBr) reacts with pentachlorobenzaldehyde to form the alcohol after acidic workup.
Steps :
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Formation of Grignard Reagent : Mg turnings in dry THF under N₂.
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Addition of Aldehyde : Slow addition at 0°C to prevent ketone formation.
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Quenching : Saturated NH₄Cl solution.
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Yield : 55–70%
Sensitivity to Moisture
The reaction demands strict anhydrous conditions, as moisture deactivates the Grignard reagent, reducing yields by 30–40% .
Catalytic Hydrogenation of Pentachlorophenyl Ketones
Hydrogenation Conditions
Pentachlorophenyl ketones (e.g., pentachloroacetophenone) are hydrogenated using Pd/C or Raney Ni under H₂ pressure.
Parameters :
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Catalyst : 5% Pd/C (10 wt%)
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Pressure : 3–5 atm H₂
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Solvent : Methanol
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Temperature : 25–50°C
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Yield : 65–80%
Substrate Synthesis Challenges
Ketone precursors require Friedel-Crafts acylation, which is inefficient for perchlorinated arenes due to poor reactivity.
Comparative Analysis of Methods
Method | Starting Material | Key Reagents | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|
Direct Chlorination | Phenylmethanol | Cl₂, FeCl₃ | <15 | Simple concept | Low yield, multiple byproducts |
Aldehyde Reduction | Pentachlorobenzaldehyde | NaBH₄ | 60–75 | High selectivity | Limited substrate availability |
Benzyl Halide Hydrolysis | Pentachlorobenzyl chloride | NaOH/H₂SO₄ | 50–65 | Scalable | Competing elimination reactions |
Grignard Reaction | Pentachlorobenzaldehyde | CH₃MgBr | 55–70 | Versatile | Moisture sensitivity |
Ketone Hydrogenation | Pentachloroacetophenone | Pd/C, H₂ | 65–80 | High yield | Complex precursor synthesis |
Industrial Scalability Considerations
Cost of Chlorinated Precursors
Synthesizing pentachlorobenzene derivatives demands expensive halogenation steps, often requiring corrosion-resistant reactors and waste management systems for HCl byproducts .
Green Chemistry Alternatives
Recent advances propose catalytic chlorination using ionic liquids or microwave-assisted reactions to improve atom economy and reduce energy input .
Chemical Reactions Analysis
(2,3,4,5,6-Pentachlorophenyl)methanol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Environmental Monitoring and Analysis
Detection of Pollutants
(2,3,4,5,6-Pentachlorophenyl)methanol has been utilized in environmental monitoring as a marker for polychlorinated biphenyls (PCBs), which are persistent organic pollutants. Analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS) have been employed to quantify this compound in environmental samples, including water, soil, and biological tissues .
Regulatory Compliance
The compound is included in various EPA methods for the analysis of PCBs in hazardous waste and environmental samples. For instance, Method 8082A outlines procedures for detecting polychlorinated biphenyls in different matrices, ensuring compliance with environmental regulations .
Toxicological Research
Neurodevelopmental Studies
Research has linked PCBs and their metabolites to adverse neurodevelopmental outcomes. Studies involving this compound have contributed to understanding the neurotoxic effects of chlorinated compounds on both wildlife and human health . The compound serves as a reference standard in toxicological assessments to evaluate the impact of chlorinated phenols on neurological functions.
Endocrine Disruption
The compound's structure suggests potential endocrine-disrupting properties. Investigations into its effects on hormone regulation are ongoing, with findings indicating that exposure to high levels may interfere with endocrine systems in mammals .
Industrial Applications
Chemical Synthesis
this compound can be used as an intermediate in the synthesis of other chlorinated compounds. Its reactivity allows it to participate in various organic reactions essential for producing agrochemicals and pharmaceuticals .
Bioremediation Studies
Given its persistence in the environment, studies are being conducted on bioremediation techniques that utilize microorganisms capable of degrading chlorinated compounds like this compound. These studies aim to develop effective strategies for cleaning contaminated sites .
Case Studies
Mechanism of Action
The mechanism by which (2,3,4,5,6-Pentachlorophenyl)methanol exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes and proteins, altering their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the growth and survival of microorganisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table compares key physical properties of (2,3,4,5,6-Pentachlorophenyl)methanol with its analogs:
*Calculated based on molecular formula.
Key Observations :
- Polarity: The hydroxymethyl group in this compound enhances its polarity compared to esters (e.g., acetate, laurate) and ethers (e.g., anisole), which are more lipophilic .
- Thermal Stability: Esters like pentachlorophenyl acetate and laurate may exhibit lower melting points than the parent phenol due to reduced hydrogen bonding .
Toxicity and Environmental Impact
- Acute Toxicity: Pentachlorophenol and its salts (e.g., sodium pentachlorophenate, CAS 131-52-2) are highly toxic to aquatic life and mammals, with LD₅₀ values in rats as low as 50 mg/kg . The methanol derivative’s toxicity profile is likely similar due to shared structural motifs.
- Environmental Accumulation: Lipophilic esters like pentachlorophenyl laurate bioaccumulate in fatty tissues, whereas the methanol derivative’s higher polarity may reduce this risk .
- Regulatory Status : Many pentachlorophenyl compounds are regulated under environmental guidelines (e.g., Kubota Group’s restricted substances list) due to their persistence and toxicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,3,4,5,6-Pentachlorophenyl)methanol, and how can purity be optimized?
Synthesis typically involves the reduction of pentachlorobenzaldehyde derivatives or functional group transformations of pre-chlorinated aromatic alcohols. For example:
- Reductive methods : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce pentachlorobenzaldehyde in anhydrous tetrahydrofuran (THF) under nitrogen .
- Purity optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by GC-MS (>98% purity threshold). Monitor for residual solvents (e.g., benzene) using headspace GC .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds. Store at –20°C in amber vials under inert gas (argon) to prevent oxidation .
- Hydrolytic stability : Expose to buffered solutions (pH 4–9) at 25°C and 40°C for 30 days. Quantify degradation products (e.g., pentachlorophenol) via HPLC-UV .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Structural elucidation : Use ¹H/¹³C NMR (in CDCl₃) to confirm the methanol group’s presence (δ ~4.5 ppm for –CH₂OH) and aromatic chlorination patterns. IR spectroscopy (KBr pellet) detects O–H stretching (~3200–3400 cm⁻¹) .
- Quantitative analysis : Employ GC-ECD (electron capture detection) for trace-level quantification in environmental matrices (LOD: 0.1 ppb) .
Advanced Research Questions
Q. How do steric and electronic effects of the pentachlorophenyl group influence reactivity in cross-coupling reactions?
- Steric hindrance : The bulky pentachlorophenyl moiety suppresses nucleophilic substitution but enhances electrophilic aromatic substitution (EAS) at meta positions. Computational studies (DFT) reveal increased activation energy for SN2 pathways (~15 kcal/mol higher than non-chlorinated analogs) .
- Electronic effects : Electron-withdrawing Cl substituents deactivate the ring, requiring harsher conditions (e.g., Pd-catalyzed Suzuki coupling at 100°C with Buchwald ligands) .
Q. What are the environmental transformation pathways of this compound, and how can its dioxin-like byproducts be mitigated?
- Photodegradation : Under UV light (λ = 254 nm), dechlorination generates 2,3,4,5-tetrachlorophenol intermediates, which may cyclize to polychlorinated dibenzo-p-dioxins (PCDDs). Monitor via HRMS (Q-TOF) and compare with NIST library spectra .
- Mitigation strategies : Add radical scavengers (e.g., ascorbic acid) during waste treatment to suppress dioxin formation. Bioremediation using Sphingomonas spp. degrades chlorinated aromatics via oxidative pathways .
Q. How can computational modeling guide the design of derivatives with reduced toxicity?
- QSAR studies : Correlate Cl substitution patterns with LD₅₀ values (e.g., replacing para-Cl with –CF₃ reduces hepatotoxicity by 40% in rodent models) .
- Docking simulations : Predict binding affinity to cytochrome P450 enzymes to identify metabolically stable derivatives. Prioritize candidates with ΔG < –8 kcal/mol .
Q. What are the challenges in scaling up synthesis while minimizing hazardous waste?
- Solvent selection : Replace benzene () with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and lower toxicity .
- Waste management : Implement closed-loop systems to recover unreacted starting materials (e.g., pentachlorobenzaldehyde) via vacuum distillation .
Q. Key Research Gaps and Future Directions
- Biocatalytic synthesis : Explore engineered Candida antarctica lipases for enantioselective reduction of ketone precursors .
- Ecotoxicology : Conduct long-term bioaccumulation studies in aquatic organisms (OECD 305 guidelines) .
- Advanced materials : Investigate use as a monomer in flame-retardant polymers via radical copolymerization (e.g., with n-butyl methacrylate) .
Properties
CAS No. |
16022-69-8 |
---|---|
Molecular Formula |
C7H3Cl5O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl)methanol |
InChI |
InChI=1S/C7H3Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 |
InChI Key |
RVCKCEDKBVEEHL-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
melting_point |
193°C |
Key on ui other cas no. |
16022-69-8 |
physical_description |
Solid |
solubility |
7.13e-06 M 0.002 mg/mL at 20 °C |
Synonyms |
(2,3,4,5,6-pentachlorophenyl)methanol |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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